N-butyl-4-fluorobenzenesulfonamide
Description
Overview of Sulfonamide Chemistry in Academic Research
The story of sulfonamides is a compelling narrative of scientific discovery and innovation that has spanned over a century, leading to significant advancements in various scientific fields.
Historical Context of Sulfonamide Discovery and Development
The journey of sulfonamides began in the early 20th century with the work of German chemist Paul Ehrlich, whose research into selective staining of tissues laid the groundwork for the concept of "magic bullets" – chemicals that could target and destroy specific pathogens without harming the host. This concept was realized in the 1930s when Gerhard Domagk, a researcher at Bayer, discovered the antibacterial properties of a red dye named Prontosil. google.com It was later found that Prontosil was a prodrug, meaning it was metabolized in the body to its active form, sulfanilamide. google.com This discovery marked the dawn of the antibiotic era, providing the first effective systemic treatments for bacterial infections and saving countless lives. google.com The success of Prontosil spurred the synthesis of thousands of sulfonamide derivatives, leading to the development of a wide range of "sulfa drugs" with improved efficacy and broader applications. google.com
Evolution of Sulfonamide Applications in Chemical Synthesis and Biological Sciences
Initially celebrated for their antibacterial properties, the applications of sulfonamides have expanded far beyond their original use. In the realm of chemical synthesis, the sulfonamide group is a versatile functional group. It is relatively unreactive, and its presence can impart crystallinity, which is useful for the purification and characterization of organic compounds. nist.gov The synthesis of sulfonamides is a classic method for converting amines into crystalline derivatives, aiding in their identification. nist.gov
In the biological sciences, the sulfonamide scaffold has proven to be a privileged structure in drug discovery. Beyond their antibacterial action as inhibitors of dihydropteroate (B1496061) synthase in bacteria, sulfonamides have been developed into a diverse array of therapeutic agents. google.com These include diuretics (like hydrochlorothiazide), anticonvulsants (such as sultiame), and even some non-steroidal anti-inflammatory drugs (NSAIDs). google.combio-techne.com Their ability to bind to various enzymes and receptors has made them a valuable tool for medicinal chemists.
N-butyl-4-fluorobenzenesulfonamide within the Broader Sulfonamide Class
This compound represents a specific iteration within the vast family of sulfonamides, distinguished by its unique structural components.
Structural Classification and Distinguishing Features of this compound
This compound is structurally characterized by a central benzenesulfonamide (B165840) core. A butyl group is attached to the sulfonamide nitrogen (N-butyl), and a fluorine atom is substituted at the para-position (position 4) of the benzene (B151609) ring.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H14FNO2S | calpaclab.com |
| Molecular Weight | 231.3 g/mol | calpaclab.com |
| CAS Number | 312-67-4 | calpaclab.com |
The presence of the N-butyl group increases the lipophilicity of the molecule compared to an unsubstituted sulfonamide. The fluorine atom at the para-position significantly influences the electronic properties of the aromatic ring.
Relevance of this compound in Contemporary Chemical and Biomedical Research
The contemporary relevance of this compound appears to be primarily as a building block in chemical synthesis, particularly in the development of more complex molecules for research purposes. It is listed by some chemical suppliers as a "protein degrader building block". calpaclab.com Protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), are a novel therapeutic modality designed to target and eliminate specific proteins from within a cell. bio-techne.comtocris.comsigmaaldrich.comlifechemicals.com These bifunctional molecules typically consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The listing of this compound in this category suggests its potential use in the synthesis of such degraders, where it may serve as a part of the linker or be incorporated into the ligand for the target protein.
Furthermore, research into the biological activity of its non-fluorinated analog, N-butylbenzenesulfonamide (NBBS), has shown it to possess antiandrogenic properties. google.com This raises the possibility that this compound could also exhibit interesting biological activities, potentially with modified potency or selectivity due to the presence of the fluorine atom. However, detailed published research specifically investigating the biological profile of this compound is limited.
A patent has described the synthesis of this compound and its potential use in the context of treating benign prostatic hyperplasia and prostate carcinoma, based on the antiandrogenic activity of related compounds. google.com This suggests a potential avenue for future research into the biomedical applications of this specific fluorinated sulfonamide.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Prontosil |
| Sulfanilamide |
| Hydrochlorothiazide |
| Sultiame |
Scope and Objectives of Research on this compound
The study of this compound is primarily driven by the established importance of the sulfonamide group in medicinal chemistry. wikipedia.orgnumberanalytics.com Research into this specific compound aims to uncover novel properties and applications that may not be present in more common sulfonamides.
Identification of Knowledge Gaps in Existing Literature
A thorough review of current scientific literature reveals a significant knowledge gap concerning this compound. While data on related compounds such as 4-fluorobenzenesulfonamide (B1215347) and N-tert-butyl-4-fluorobenzenesulfonamide are available, specific research findings on the N-butyl variant are sparse. nih.govossila.com The primary gaps in knowledge include:
Limited Pharmacological Data: Although sulfonamides are known for their antibacterial properties, the specific biological activity of this compound remains largely unexplored. numberanalytics.comnih.gov
Lack of Comprehensive Physicochemical Characterization: Detailed experimental data on properties like solubility, stability, and crystal structure are not readily available.
Unexplored Synthetic Routes: While general methods for sulfonamide synthesis exist, optimized and specific synthesis pathways for this compound are not well-documented. nih.gov
Unknown Potential in Materials Science: The application of this compound as a building block, particularly in the context of protein degraders, suggests potential in materials science and medicinal chemistry that is yet to be fully investigated. calpaclab.comossila.com
Proposed Research Directions and Their Academic Contributions
The existing knowledge gaps provide a clear roadmap for future research on this compound. The following research directions could offer significant academic contributions:
Investigation of Antimicrobial Activity: A primary research focus should be to screen this compound against a variety of bacterial strains, particularly those that have developed resistance to existing sulfonamide drugs. numberanalytics.com This could lead to the development of new antibacterial agents.
Exploration of Other Pharmacological Activities: Research should not be limited to antibacterial properties. The sulfonamide moiety is present in drugs with diverse functions, including diuretics, anticonvulsants, and anti-inflammatory agents. researchgate.netwikipedia.org Investigating the potential of this compound in these areas could uncover novel therapeutic applications.
Comprehensive Physicochemical Profiling: Detailed studies to determine the compound's melting point, boiling point, solubility in various solvents, and X-ray crystal structure would provide foundational data for its use in drug design and materials science.
Development of Novel Synthetic Methodologies: Research into more efficient and scalable synthesis methods for this compound would be a valuable contribution to organic chemistry. This could involve exploring new catalysts or reaction conditions. nih.gov
Application in Bioimaging: Given that related fluorinated sulfonamides have been used to functionalize rhodamines for bioimaging, a similar application for this compound could be explored. ossila.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 312-67-4 | C10H14FNO2S | 231.3 |
| N-tert-butyl-4-fluorobenzenesulfonamide | 29083-05-4 | C10H14FNO2S | 231.29 |
| 4-Fluorobenzenesulfonamide | 402-46-0 | C6H6FNO2S | 175.18 |
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFXUQFSTLVNLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366764 | |
| Record name | N-butyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-67-4 | |
| Record name | N-Butyl-4-fluorobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-butyl-4-fluorobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of N Butyl 4 Fluorobenzenesulfonamide
Established Synthetic Routes to N-butyl-4-fluorobenzenesulfonamide
The primary and most direct method for synthesizing this compound involves the reaction of a sulfonyl chloride with a primary amine. This approach is a classic and widely used method for the formation of sulfonamide bonds.
The synthesis of this compound can be efficiently achieved through the nucleophilic attack of butylamine on 4-fluorobenzenesulfonyl chloride. This reaction results in the displacement of the chloride ion and the formation of the desired sulfonamide.
The core of this synthetic method is the reaction between 4-fluorobenzenesulfonyl chloride and butylamine. In this process, the lone pair of electrons on the nitrogen atom of butylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the 4-fluorobenzenesulfonyl chloride. This leads to the formation of a new sulfur-nitrogen bond and the elimination of a chloride ion.
To ensure the reaction proceeds to completion and to neutralize the hydrochloric acid byproduct that is formed, an excess of the amine is typically used. A common stoichiometric ratio for this type of reaction is 2:1 of amine to sulfonyl chloride. google.com One equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to quench the generated HCl. In a documented synthesis, 0.01 moles of butylamine were reacted with 0.005 moles of 4-fluorobenzenesulfonyl chloride, confirming this 2:1 molar ratio. google.com
Table 1: Stoichiometric Details of the Reaction
| Reactant | Molar Amount (mol) | Ratio | Role |
|---|---|---|---|
| Butylamine | 0.01 | 2 | Nucleophile & Acid Scavenger |
The reaction conditions are crucial for achieving a good yield and purity of the final product. The synthesis of this compound is typically carried out by adding the 4-fluorobenzenesulfonyl chloride dropwise to the butylamine with both stirring and heating. google.com The application of heat facilitates the reaction kinetics. Following the addition and reaction period, the mixture is allowed to cool. google.com The progress of the reaction can be monitored using techniques such as thin-layer chromatography. google.com
Table 2: Reaction Conditions
| Parameter | Condition | Purpose |
|---|---|---|
| Addition | Dropwise | To control the reaction rate and temperature |
| Agitation | Stirring | To ensure homogeneity of the reaction mixture |
Once the reaction is complete, the product must be isolated from the reaction mixture. A standard workup procedure involves adding water to the cooled reaction mixture. google.com This step helps to dissolve the amine hydrochloride salt and any remaining water-soluble components. The desired product, this compound, which is organic-soluble, is then extracted using a suitable solvent like dichloromethane. google.com The extraction is typically performed multiple times (e.g., three times with 10 ml portions of dichloromethane) to ensure complete recovery of the product from the aqueous layer. google.com The combined organic extracts are then further processed to isolate the pure compound. google.com
While the direct amination of 4-fluorobenzenesulfonyl chloride is the most established route, other general methodologies for sulfonamide synthesis exist in chemical literature. These can include methods such as sulfonylation of pre-formed metal-amide complexes or the use of coupling agents. However, specific applications of these advanced strategies for the targeted synthesis of this compound are not prominently detailed in available scientific literature. Therefore, the sulfonyl chloride amination remains the principal and most documented method for preparing this specific compound.
Alternative and Advanced Synthetic Strategies
Exploration of N-F Fluorinating Agents in Sulfonamide Synthesis
The introduction of fluorine into organic molecules is a pivotal challenge in synthetic chemistry. Electrophilic N-F fluorinating agents have emerged as a class of reagents that are often stable, safe, and easy to handle compared to traditional sources like elemental fluorine (F₂) nih.govresearchgate.net. These reagents are characterized by a nitrogen-fluorine bond, where the nitrogen atom is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic ("F⁺" source) wikipedia.org. This class includes a wide array of compounds developed over several decades, such as N-fluoropyridinium salts, N-fluoroquinuclidinium salts, and various N-fluorosulfonamides and N-fluorosulfonimides nih.gov. Their development has been crucial for the synthesis of fluorinated pharmaceuticals and agrochemicals researchgate.netnih.gov.
N-F reagents based on sulfonamides and imides are particularly relevant for the synthesis of compounds like this compound. They offer a direct route to introduce fluorine onto aromatic rings or other positions within a molecule that already contains a sulfonamide moiety or its precursor. The reactivity and selectivity of these agents can be tuned by modifying the substituents on the nitrogen and sulfur atoms wikipedia.orgbeilstein-journals.org.
N-Fluorobenzenesulfonimide (NFSI) is a prominent, commercially available N-F reagent first introduced in 1991 nih.gov. It is a mild, stable, and highly soluble crystalline solid that has proven to be exceptionally versatile nih.govnih.gov. NFSI is widely used not only as an electrophilic fluorinating agent but also as a source for amination and sulfonylation, and as a strong oxidant in transition metal-catalyzed reactions nih.govorganic-chemistry.orgrsc.org.
Its dual reactivity allows for either the transfer of a fluorine atom or the entire benzenesulfonimide group, a bifurcation that can be controlled by the choice of catalyst and reaction conditions rsc.orgnih.gov. This versatility makes it a powerful tool in C-H functionalization, allowing for the direct conversion of C-H bonds to C-F or C-N bonds, which is a highly atom-economical approach nih.gov. NFSI has been successfully employed in the fluorination and amination of a wide range of aliphatic and (hetero)aromatic compounds nih.govnih.gov.
The N-F bond in reagents like NFSI is typically formed by the direct fluorination of the corresponding N-H precursor (benzenesulfonimide) with elemental fluorine, often diluted with an inert gas researchgate.netsigmaaldrich.com. The presence of two strongly electron-withdrawing benzenesulfonyl groups on the nitrogen atom significantly lowers the electron density on the nitrogen, which in turn facilitates the stability and electrophilicity of the attached fluorine atom wikipedia.org.
The mechanism of fluorine transfer from NFSI to a nucleophilic substrate is a subject of ongoing discussion and appears to be substrate- and condition-dependent wikipedia.org. Two primary pathways are considered:
Sₙ2 Mechanism : This pathway involves the nucleophilic attack of a carbanion or other nucleophile on the electrophilic fluorine atom of NFSI, with the [N(SO₂Ph)₂]⁻ anion acting as the leaving group. Evidence supporting this mechanism includes observations where different organometallic reagents (Grignard vs. aryllithiums), despite having different tendencies for single-electron transfer, give similar product yields wikipedia.org.
Single-Electron Transfer (SET) Mechanism : In this process, an electron is transferred from the nucleophile to NFSI, leading to a radical cation of the substrate and the radical anion of NFSI. This pathway is often proposed in transition-metal-catalyzed reactions and transformations involving radical intermediates wikipedia.orgresearchgate.netscite.ai. The low N-F bond dissociation energy in NFSI makes it susceptible to involvement in radical processes scite.ai.
The reactivity and selectivity of NFSI can be significantly enhanced and controlled through the use of transition metal catalysts.
Palladium (Pd(II)) Catalysis : Palladium catalysts are effective for the regioselective C-H bond fluorination of (hetero)aromatic compounds using NFSI nih.gov. For instance, Pd(OAc)₂ in combination with an acid can direct the ortho-monofluorination of substrates bearing N-heterocyclic directing groups nih.gov. In some cases, specific ligands are crucial for the reaction's success dicp.ac.cnresearchgate.net. The proposed mechanism often involves C-H activation to form a palladacycle intermediate, which then reacts with NFSI. NFSI can act as both an oxidant to facilitate the catalytic cycle (oxidizing Pd(II) to a transient Pd(IV) species) and as the fluorine source nih.govdicp.ac.cn. Novel NFSI derivatives have also been developed for Pd-catalyzed aminofluorination reactions rsc.orgresearchgate.net.
Table 1: Examples of Pd-Catalyzed C-H Fluorination with NFSI
| Catalyst System | Directing Group | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/TFA | Pyrazole | MeNO₂/MeCN | 110 | Moderate-Good | nih.gov |
| Pd(PPh₃)₄/L-proline | Thiazole (B1198619) | Dioxane | 120 | Good-Excellent | nih.gov |
Copper (Cu(I)) Catalysis : Copper catalysts are widely used in NFSI-mediated reactions, particularly for C-H functionalization via radical-relay mechanisms nih.govnih.govnih.gov. Cu(I) can react with NFSI to generate a Cu(II) species and an N-centered imidyl radical nih.govresearchgate.net. This radical is often the key species that initiates the reaction by abstracting a hydrogen atom from the substrate nih.govnih.gov. Copper catalysis has been successfully applied to a range of transformations including amidations of heterocycles, and functionalization of benzylic C-H bonds nih.govorganic-chemistry.org. The choice of reaction conditions can selectively lead to either C-N bond formation (amidation/sulfonimidation) or C-F bond formation (fluorination) from the same starting materials nih.govacs.org.
Zirconium (ZrCl₄) Catalysis : Zirconium tetrachloride (ZrCl₄) has been identified as an effective Lewis acid catalyst for the fluorination of arenes with NFSI researchgate.netrsc.org. This system operates under mild conditions, often at room temperature in a solvent like dichloromethane (DCM) rsc.orgorganic-chemistry.org. The reaction provides mono-fluorinated products with high selectivity researchgate.netrsc.org. The protocol is also applicable for other halogenations using the corresponding N-halosuccinimides (NCS, NBS, NIS) researchgate.netrsc.org.
Radical pathways are central to many NFSI-mediated reactions, especially those catalyzed by copper nih.govnih.gov. The typical radical-relay mechanism proceeds as follows:
Initiation : The catalyst, often a Cu(I) species, reacts with NFSI. This can involve a single-electron transfer or a fluorine atom transfer, generating a Cu(II) species and a nitrogen-centered sulfonimidyl radical (•NSI) nih.govresearchgate.net.
Hydrogen Atom Transfer (HAT) : The highly reactive •NSI radical selectively abstracts a hydrogen atom from a C-H bond (e.g., a benzylic C-H bond) of the substrate, forming a carbon-centered radical nih.govnih.gov. Computational studies suggest that an adduct between the copper catalyst and the •NSI radical may be the true HAT agent, influencing the reaction's selectivity nih.govnih.govresearchgate.net.
Radical Functionalization : The newly formed carbon-centered radical is then functionalized. This step can proceed via several pathways depending on the ligands bound to the copper and other species present nih.govnih.govresearchgate.net. Potential pathways include:
Radical-Polar Crossover (RPC) : The radical is oxidized by the Cu(II) species to a carbocation, which is then trapped by a nucleophile nih.govnih.gov.
Reductive Elimination : The radical couples with the Cu(II) center to form a transient organometallic Cu(III) species, which then undergoes reductive elimination to form the final product nih.govnih.govresearchgate.net.
Direct Radical Addition : The radical directly adds to a copper-bound nucleophile or fluorine nih.govnih.gov.
This radical-relay approach has enabled the effective C(sp³)–H functionalization and the formation of various C–N, C–O, and C–F bonds nih.govresearchgate.netustc.edu.cn.
Controlling the position (regioselectivity) and 3D orientation (stereoselectivity) of the fluorine atom is a critical aspect of modern synthetic chemistry.
Regioselectivity : In C-H functionalization reactions, regioselectivity is often achieved by using directing groups on the substrate that coordinate to the metal catalyst, bringing it into close proximity with a specific C-H bond nih.govresearchgate.net. For example, palladium-catalyzed fluorinations with NFSI frequently show high regioselectivity for the ortho-position of an aromatic ring bearing a directing group nih.gov. In other cases, the inherent reactivity of the substrate dictates the outcome. For instance, in the fluorination of N-protected pyridones, the fluorine is selectively introduced at the position opposite the carbonyl group researchgate.net. Similarly, the C-3 amidation of indole derivatives with NFSI is highly regioselective beilstein-journals.org.
Stereoselectivity : Asymmetric fluorination to create chiral, fluorine-bearing stereocenters can be achieved by using chiral substrates, chiral catalysts, or chiral fluorinating agents wikipedia.orgnih.gov. The fluorination of chiral enamides using NFSI or Selectfluor™, for example, proceeds with high π-facial and regioselectivity. The reaction involves the selective fluorination of the electron-rich enamide olefin, leading to chiral α-fluoro-imides with high diastereoselectivity nih.gov. The stereochemical outcome is dictated by the conformation of the chiral enamide, which shields one face of the double bond from the electrophilic attack of the N-F reagent nih.gov.
While NFSI is highly popular, a variety of other N-F reagents based on sulfonamides and related structures have been developed, each with distinct properties and applications nih.govbeilstein-journals.org.
N-Fluoro-N-alkylarenesulfonamides : This class of reagents was among the earlier stable N-F compounds developed. They are synthesized by the direct fluorination of the parent N-alkylsulfonamide with dilute F₂ gas at low temperatures beilstein-journals.orgresearchgate.net. The yields can be low, particularly with bulky alkyl groups, due to competing N-S bond cleavage beilstein-journals.org. These reagents are effective for the fluorination of carbanions like sodium malonates and Grignard reagents beilstein-journals.org.
N-Fluorobenzenesulfonimide (NFOBS) : A highly effective and commonly used reagent, NFOBS is synthesized from o-benzenedisulfonic acid wikipedia.org. Like NFSI, it is an electrophilic fluorinating agent used for a variety of transformations wikipedia.org.
N-Fluorotrifluoromethanesulfonimide : This reagent is significantly more reactive than N-fluoro-N-alkylarenesulfonamides because the two powerful electron-withdrawing trifluoromethanesulfonyl (Tf) groups greatly reduce the electron density on the nitrogen atom. It is capable of fluorinating even weakly activated aromatics like benzene (B151609) and toluene beilstein-journals.org.
Chiral N-Fluoro Sultams : These are among the first examples of enantioselective fluorinating reagents. Based on a camphor skeleton, these crystalline, optically pure reagents can induce enantiomeric excesses when fluorinating prochiral metal enolates researchgate.net.
The synthesis of these reagents generally involves the careful reaction of the corresponding N-H precursor with an electrophilic fluorine source, most commonly F₂ gas beilstein-journals.orgresearchgate.net. More recently, methods using transfer fluorination, for instance, reacting the potassium salt of a sulfonamide with NFSI, have been developed to avoid the direct handling of fluorine gas researchgate.net.
N-Fluorobenzenesulfonimide (NFSI) in direct fluorination and amination reactions
Synthetic Modifications from Related Sulfonamide Precursors
The synthesis of this compound and its derivatives often begins with simpler, related sulfonamide precursors. These precursors can be chemically modified through various functionalization and derivatization reactions to achieve the target molecule or to develop compounds for specific, advanced applications.
Functionalization of 4-fluorobenzenesulfonamide (B1215347)
The most direct precursor for the synthesis of this compound is 4-fluorobenzenesulfonamide or its corresponding sulfonyl chloride. The primary method for this transformation is N-alkylation, which involves introducing the n-butyl group onto the nitrogen atom of the sulfonamide.
A conventional method involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct. google.com This is a standard nucleophilic substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.
More contemporary and efficient catalytic systems have been developed for the N-alkylation of sulfonamides using alcohols as the alkylating agents, which are considered greener alternatives to alkyl halides. organic-chemistry.orgacs.org These methods often employ transition metal catalysts, such as those based on manganese or iridium, through a "borrowing hydrogen" mechanism. acs.orgnih.gov In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then condenses with the sulfonamide to form an imine. The catalyst then returns the hydrogen to the imine, resulting in the N-alkylated product and regenerating the catalyst.
Below is a table summarizing various catalytic systems used for the N-alkylation of sulfonamides with alcohols.
| Catalyst System | Alkylating Agent | Key Features | Reference |
|---|---|---|---|
| [Cp*IrCl2]2 / t-BuOK | Various Alcohols | Low catalyst loading, versatile for different alcohols. | nih.gov |
| Mn(I) PNP pincer complex / K2CO3 | Benzylic and Aliphatic Alcohols | Efficient for mono-N-alkylation; excellent yields. | acs.org |
| [(p-cymene)Ru(2,2'-bpyO)(H2O)] | Methanol (B129727) | Specific for N-methylation, tolerates sensitive functional groups. | organic-chemistry.org |
Derivatization for specific applications (e.g., bioimaging fluorophores, PI3K/mTOR dual inhibitors)
The 4-fluorobenzenesulfonamide core structure is a valuable building block in medicinal chemistry and materials science. It is frequently derivatized to synthesize compounds with specific biological activities or functional properties.
PI3K/mTOR Dual Inhibitors: The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are crucial in cell growth and proliferation and are often dysregulated in cancers. nih.govmdpi.com Consequently, dual inhibitors of PI3K and mTOR are sought-after as potential anticancer agents. frontiersin.orgnih.govresearchgate.net The 4-fluorobenzenesulfonamide moiety has been incorporated into various molecular scaffolds to create potent PI3K/mTOR dual inhibitors. ossila.com For example, a series of 4-amino-6-methyl-1,3,5-triazine sulfonamides were synthesized from precursors including 4-fluorobenzenesulfonamide and evaluated for their inhibitory activity against PI3K. nih.gov These derivatives are designed to fit into the ATP-binding pocket of the kinases, with the sulfonamide group often forming key hydrogen bonding interactions.
Bioimaging Fluorophores: 4-Fluorobenzenesulfonamide has also been used to functionalize fluorescent dyes, such as rhodamines. ossila.com These modifications are designed to systematically tune the equilibrium of spirocyclization in the dye molecule. This control over the dye's structural and electronic properties is critical for developing high-resolution bioimaging probes, allowing for clearer visualization of cellular structures and processes. ossila.com
Multicomponent Reactions Involving Sulfonamide Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are a powerful tool in synthetic chemistry. acs.orgopenaccesspub.org They offer high atom economy and efficiency for creating complex molecules. researchgate.net
Copper-catalyzed four-component reactions
Copper catalysis is widely used in the synthesis of sulfonamides due to its low cost and versatile reactivity. rsc.org Copper-catalyzed multicomponent reactions have been developed for the efficient construction of diverse sulfonamide libraries. For instance, a four-component reaction for the synthesis of 1,4-disubstituted 1,2,3-triazole-sulfonamides has been reported using a silver(I) catalyst, but copper-catalyzed variations are also prevalent in sulfonamide synthesis. acs.org A more general approach involves a three-component aminosulfonylation of aryldiazonium salts, a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), and an amine source, often catalyzed by copper. acs.orgacs.org This method provides an efficient route to a wide range of aromatic sulfonamides under mild conditions. acs.org
Role of radical intermediates in multicomponent reactions
Mechanistic studies have revealed that many multicomponent sulfonamide syntheses proceed through radical pathways. acs.org In a typical photoredox or metal-catalyzed system, an aryl radical can be generated from a precursor like an aryldiazonium salt. acs.org This highly reactive aryl radical is then trapped by a sulfur dioxide source, such as DABSO, to form a sulfonyl radical intermediate. acs.orgchemrxiv.org This sulfonyl radical can then be intercepted by an amine or a copper-amine complex to form the final S-N bond of the sulfonamide product. acs.orgsci-hub.st The involvement of these radical intermediates allows for the use of a broad range of starting materials and functional groups. chemrxiv.orgnih.gov
Green Chemistry Approaches in Sulfonamide Synthesis
In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign methods for sulfonamide synthesis. These approaches focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.
Key green strategies include:
Use of Alternative Solvents: Replacing traditional volatile organic compounds with greener solvents like water, ethanol, or glycerol. researchgate.net For example, the oxidative chlorination of thiols followed by reaction with amines can be performed efficiently in water. researchgate.net
Catalytic Methods: Employing catalysts to enable reactions with high atom economy, such as the "borrowing hydrogen" N-alkylation of sulfonamides with alcohols, which produces only water as a byproduct. organic-chemistry.orgacs.org
Mechanosynthesis: Performing reactions in a ball mill without any solvent is a growing area in green chemistry. rsc.org A solvent-free, one-pot mechanochemical procedure has been developed for sulfonamide synthesis, involving the oxidation-chlorination of disulfides followed by amination. rsc.org
Electrosynthesis: Electrochemical methods offer a greener route to sulfonamides by using electricity to drive the reaction, potentially reducing the need for chemical oxidants or reductants. chemistryworld.com
The table below highlights some green chemistry approaches for sulfonamide synthesis.
| Green Approach | Reaction Type | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Mechanosynthesis | One-pot oxidation and amination | NaOCl·5H2O, Disulfides, Amines, Ball mill | Solvent-free, cost-effective, environmentally friendly. | rsc.org |
| Alternative Solvents | Oxidative chlorination and amination | Thiols, NaDCC·2H2O, Amines in Water or EtOH | Avoids hazardous organic solvents, simple workup. | researchgate.net |
| Photoredox Catalysis | Sulfonylation | Phenylhydrazines, Thiols, Eosin Y, MeCN:H2O | Metal-free, uses visible light, green solvent system. | organic-chemistry.org |
Reaction Mechanisms Governing this compound Formation and Transformation
The synthesis and subsequent reactions of this compound are dictated by the interplay of its functional groups—the sulfonamide linkage, the aromatic ring, and the fluorine substituent. Understanding these mechanisms is key to controlling reaction outcomes and designing synthetic routes to more complex molecules.
Nucleophilic Attack on Sulfonyl Chlorides
The primary method for synthesizing this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl center. The mechanism begins with the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
A common synthetic protocol involves adding the sulfonyl chloride dropwise to an excess of the amine. researchgate.net The excess amine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. researchgate.net This neutralization step is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic. researchgate.net
Table 1: Reactants and Products in the Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Byproduct |
|---|
Acid-Base Equilibria of Amino and Sulfonamide Groups
The sulfonamide group (R-SO₂-NH-R') possesses distinct acid-base properties. The proton on the nitrogen atom is weakly acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The pKa of the N-H proton in aryl sulfonamides is typically in the range of 9-11, making them significantly more acidic than simple amines but less acidic than carboxylic acids. wikipedia.org This acidity means that in the presence of a sufficiently strong base, the sulfonamide can be deprotonated to form a stable anion.
Conversely, the nitrogen atom of the sulfonamide is a very weak base. Protonation, if it occurs, is difficult and requires very strong acids. acs.org The basicity is significantly reduced compared to amines because the nitrogen lone pair is delocalized by resonance with the sulfonyl group. Computational and spectroscopic studies on similar sulfa drugs have investigated the preferred site of protonation, which can be influenced by other functional groups within the molecule and the medium (gas phase vs. solution). researchgate.net
The basicity of the starting n-butylamine is a critical factor in the synthesis of this compound. As mentioned, an excess of the amine is often used to scavenge the HCl produced. This is an acid-base reaction where the amine base reacts with the acid to form a salt, driving the sulfonamide formation to completion. researchgate.net
Nucleophilic Substitution at the Fluorine Atom
The fluorine atom on the benzene ring of this compound is subject to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces the fluorine atom. The reaction is facilitated by the presence of the strongly electron-withdrawing sulfonamide group (-SO₂NH-butyl), which is located para to the fluorine. This group helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. youtube.commasterorganicchemistry.com
The SNAr mechanism involves two main steps:
Addition: The nucleophile attacks the carbon atom bearing the fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). core.ac.uk
Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. core.ac.uk
For SNAr reactions, fluorine is an excellent leaving group, often better than other halogens (F > Cl > Br > I). youtube.com This is because the rate-determining step is typically the initial attack by the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com This reactivity allows this compound to serve as a building block for creating more complex molecules by displacing the fluorine with various nucleophiles, such as amines, alkoxides, or thiolates.
Condensation Reactions for Complex Structure Formation
Sulfonamides can participate in condensation reactions, where two molecules join together with the loss of a small molecule, such as water. The N-H proton of the sulfonamide can be involved in these reactions. For instance, 4-fluorobenzenesulfonamide has been shown to react with benzaldehyde in a condensation reaction to form an N-benzylidene-4-fluorobenzenesulfonamide, which demonstrates antimicrobial properties. ossila.com This suggests that this compound could undergo similar reactions, for example, with aldehydes or ketones under appropriate catalytic conditions. These reactions would proceed via initial nucleophilic addition of the sulfonamide nitrogen to the carbonyl carbon, followed by dehydration to form an imine-like linkage. Such condensation reactions are a valuable tool for extending the molecular framework and accessing more complex structures.
Investigating Intermediates and Transition States
The detailed pathways of the reactions involving this compound, including the precise structures of intermediates and transition states, can be investigated using advanced techniques.
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms in organic chemistry. mdpi.com For the formation of sulfonamides, DFT calculations can model the reaction pathway of the nucleophilic attack of an amine on a sulfonyl chloride. dntb.gov.uamdpi.com These studies can help distinguish between a concerted SN2-type mechanism and a stepwise addition-elimination mechanism by calculating the energies of the transition states and any potential intermediates. dntb.gov.uamdpi.com
Table 2: Application of Computational Chemistry to Sulfonamide Reactions
| Reaction Type | Investigated Aspect | Computational Method | Insights Gained |
|---|---|---|---|
| Sulfonamide Synthesis | Reaction Mechanism (SN2 vs. A-E) | DFT | Energy barriers, transition state geometries, role of ortho-substituents. mdpi.com |
| Acid-Base Properties | pKa Prediction | Ab initio / DFT with PCM | Correlation of bond lengths with pKa values, identification of protonation sites. researchgate.netnih.gov |
Furthermore, computational models can predict the acid-base properties of the molecule. For example, methods have been developed to predict the pKa of sulfonamides by correlating calculated equilibrium bond lengths with experimental acidity data. nih.gov In the context of SNAr reactions, DFT calculations can model the structure and stability of the Meisenheimer intermediate and the energy profile of the entire reaction, providing insights into substituent effects and leaving group ability. nih.gov
Spectroscopic Monitoring of Reaction Progress (e.g., NMR, Mass Spectrometry)
The synthesis of this compound from precursors such as 4-fluorobenzenesulfonyl chloride and n-butylamine necessitates precise monitoring to ensure optimal reaction kinetics, yield, and purity. google.com Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for real-time analysis of the reaction progress. nih.govresearchgate.net These methods provide detailed molecular-level information, allowing for the tracking of reactant consumption and product formation without the need for sample isolation. nih.govmagritek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for monitoring the synthesis of this compound. nih.gov Both proton (¹H NMR) and fluorine-19 (¹⁹F NMR) spectroscopy offer unique advantages for tracking the conversion of reactants to the final product.
¹H NMR Monitoring: The progress of the reaction can be followed by observing the disappearance of signals corresponding to the starting materials and the concurrent appearance of new signals characteristic of the this compound product. Key spectral changes include the shift of the signals for the butyl group's protons as the amine is converted to a sulfonamide and the appearance of a distinct signal for the N-H proton of the sulfonamide group. nih.gov
Interactive Table: Representative ¹H NMR Chemical Shift Changes
| Compound | Functional Group | Proton Environment | Expected Chemical Shift (δ, ppm) | Change During Reaction |
| n-Butylamine (Reactant) | Amine | -CH₂-NH₂ | ~2.6 - 2.8 | Signal decreases |
| n-Butylamine (Reactant) | Amine | -NH₂ | ~1.1 - 1.6 (broad) | Signal disappears |
| This compound (Product) | Sulfonamide | -SO₂-NH- | ~4.3 - 8.1 nih.govnih.gov | Signal appears and increases |
| This compound (Product) | Alkyl Chain | -NH-CH₂- | ~2.8 - 3.0 | Signal appears and increases |
| This compound (Product) | Aromatic Ring | Ar-H | ~7.2 - 7.9 | Signals appear and increase |
¹⁹F NMR Monitoring: Given the presence of a fluorine atom on the benzene ring, ¹⁹F NMR spectroscopy is a particularly effective and straightforward method for monitoring this specific reaction. uib.no The ¹⁹F spectrum typically provides a clean baseline with distinct signals for the fluorine-containing reactant and product, which have different chemical environments and therefore different chemical shifts. This allows for a clear and quantitative assessment of the reaction's progress by comparing the integration of the reactant and product peaks over time. nih.gov
Interactive Table: Representative ¹⁹F NMR Chemical Shift Changes
| Compound | Fluorine Environment | Expected Chemical Shift (δ, ppm) | Change During Reaction |
| 4-Fluorobenzenesulfonyl chloride (Reactant) | C-F on phenyl ring | Varies (specific to starting material) | Signal decreases |
| This compound (Product) | C-F on phenyl ring | Varies (distinct from reactant) | Signal appears and increases |
Mass Spectrometry (MS)
Mass spectrometry is used to identify the compounds in a reaction mixture based on their mass-to-charge ratio (m/z). nih.gov For monitoring the synthesis of this compound, MS can confirm the formation of the product by detecting its specific molecular ion peak. nih.gov Techniques such as Electrospray Ionization (ESI) can be used for direct analysis of aliquots from the reaction mixture. nih.govnih.gov As the reaction proceeds, the intensity of the ion peak corresponding to the product's molecular weight will increase, providing a clear indication of its formation.
The synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine. The progress is monitored by observing the decrease in signals from the starting materials and the increase in the signal corresponding to the product's molecular weight.
Interactive Table: Key Mass-to-Charge Ratios for Reaction Monitoring
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| n-Butylamine | Reactant | C₄H₁₁N | 73.14 | 74.1 |
| 4-Fluorobenzenesulfonyl chloride | Reactant | C₆H₄ClFO₂S | 194.61 | N/A (typically not observed) |
| This compound | Product | C₁₀H₁₄FNO₂S | 231.29 | 232.1 google.com |
By employing these spectroscopic methods, chemists can achieve precise control over the synthesis, leading to a more efficient process and a higher quality of the final this compound compound.
Advanced Spectroscopic and Analytical Characterization of N Butyl 4 Fluorobenzenesulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, offering in-depth information about the atomic arrangement and chemical environment within a molecule.
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of N-butyl-4-fluorobenzenesulfonamide, the ¹H NMR spectrum would reveal distinct signals corresponding to the protons of the butyl group and the aromatic ring. For instance, a derivative, N-(4-sec-butylphenyl)-4-fluorobenzenesulfonamide, has a molecular formula of C16H18FNO2S. sigmaaldrich.com The chemical shifts and splitting patterns of these signals provide valuable information about the connectivity of the atoms. For example, the protons on the carbon adjacent to the nitrogen atom in the butyl group would typically appear as a triplet due to coupling with the neighboring methylene (B1212753) protons. The aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and potentially with the fluorine atom.
Table 1: Illustrative ¹H NMR Data for a Sulfonamide Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.61 | d | 8.0 |
| Aromatic-H | 7.19 | d | 8.0 |
| NH | 7.10 | s | - |
| Aromatic-H | 6.99 | - | - |
This table is illustrative and based on a related sulfonamide structure. Actual values for this compound may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. For example, in a related compound, N-butyltoluene-4-sulfonamide, the carbon atoms of the butyl group and the aromatic ring can be clearly distinguished. chemicalbook.com The chemical shifts are influenced by the electronic environment of each carbon atom. The carbon atom directly bonded to the fluorine atom in the 4-fluorobenzenesulfonamide (B1215347) moiety will show a characteristic chemical shift and a coupling constant (J-coupling) due to the C-F bond.
Table 2: Representative ¹³C NMR Data for a Fluorinated Aromatic Compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 166.85 |
| C-F | 164.14 |
| Aromatic C-H | 132.61, 132.52 |
| Aromatic C | 127.84, 127.81 |
| Aromatic C-H | 116.18, 115.96 |
This data is for 4-fluorobenzoic acid and serves as an example of the expected chemical shifts in a fluorinated benzene (B151609) ring. chemicalbook.com
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to analyze fluorine-containing compounds. rsc.org For this compound, the ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.gov Furthermore, coupling between the fluorine atom and adjacent protons or carbons can provide additional structural information. escholarship.org For instance, in a similar compound, the ¹⁹F NMR spectrum of atorvastatin, a fluorinated drug, shows distinct resonances that are sensitive to the molecular structure and formulation. nih.gov
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the butyl group and the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous C-H bond correlations. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure, including the connection between the butyl group, the sulfonamide linkage, and the fluorinated aromatic ring. columbia.eduyoutube.com
These 2D NMR methods, when used in combination, provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound and its derivatives. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule with high confidence. nih.gov For this compound (C10H14FNO2S), HRMS would confirm its molecular weight of approximately 231.3 g/mol . calpaclab.com The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the case of this compound, the molecule is first ionized, often by electron impact (EI), which can cause the molecular ion to break apart into smaller, characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint, providing valuable information for structural elucidation.
The analysis of sulfonamides by mass spectrometry often reveals common fragmentation pathways. nih.gov For N-butylbenzenesulfonamide, a related compound, the fragmentation pattern has been studied, providing insights into how these molecules break apart. researchgate.net Generally, the molecular ion (M+) is observed, and its fragmentation can involve the cleavage of the S-N bond and the butyl chain. nih.govresearchgate.net The fragmentation of the butyl group can occur at various points, leading to a series of peaks corresponding to the loss of alkyl fragments. The presence of the fluorophenyl group will also influence the fragmentation, potentially leading to fragments containing the fluorine atom. By analyzing the masses of these fragments, the connectivity of the atoms within the original molecule can be pieced together, confirming the structure of this compound.
Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by isolating a specific fragment ion and subjecting it to further fragmentation. nih.gov This technique helps to establish the relationships between different fragments and provides a higher degree of confidence in the structural assignment. nih.govnih.gov
A hypothetical fragmentation pattern for this compound is presented below:
| Fragment Ion | Proposed Structure | m/z |
| [M]+• | [C10H14FNO2S]+• | 231 |
| [M - CH3]+ | [C9H11FNO2S]+ | 216 |
| [M - C2H5]+ | [C8H9FNO2S]+ | 202 |
| [M - C3H7]+ | [C7H7FNO2S]+ | 188 |
| [M - C4H9]+ | [C6H4FO2S]+ | 159 |
| [C4H9N]+ | Butylamine cation | 71 |
| [C6H4F]+ | Fluorophenyl cation | 95 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The bonds within a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the infrared radiation, absorption occurs. The resulting IR spectrum shows a series of absorption bands, with the position and intensity of each band corresponding to a particular type of bond or functional group. rsc.orgorientjchem.org
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonamide group (-SO2NH-), the aromatic ring, and the alkyl chain. The key vibrational modes and their expected wavenumber ranges are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3350-3150 rsc.org |
| C-H (aromatic) | Stretching | 3100-3000 orientjchem.org |
| C-H (aliphatic) | Stretching | 3000-2850 |
| S=O (sulfonyl) | Asymmetric Stretching | 1350-1300 rsc.org |
| S=O (sulfonyl) | Symmetric Stretching | 1160-1120 rsc.org |
| C=C (aromatic) | Stretching | 1600-1450 orientjchem.org |
| S-N (sulfonamide) | Stretching | 940-900 rsc.orgresearchgate.net |
| C-F (fluoroaromatic) | Stretching | 1250-1000 |
The presence of strong absorption bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ would be indicative of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group, respectively. rsc.org The N-H stretching vibration of the sulfonamide would appear as a band in the region of 3350-3150 cm⁻¹. rsc.org The aromatic C-H and C=C stretching vibrations, as well as the C-F stretching vibration, would provide evidence for the 4-fluorophenyl group. orientjchem.org The C-H stretching vibrations of the butyl group would be observed in the 3000-2850 cm⁻¹ region.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the isolation of the target compound.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. researchgate.net It is particularly useful for the analysis of non-volatile or thermally unstable compounds like many sulfonamides. researchgate.net In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the sample components between the two phases.
For the analysis of this compound, a reversed-phase HPLC method would typically be employed. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. molnar-institute.comresearchgate.net The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.
A typical HPLC system for the analysis of this compound would consist of:
A pump to deliver the mobile phase at a constant flow rate.
An injector to introduce the sample into the mobile phase stream.
A column containing the stationary phase.
A detector, such as a UV-Vis or diode-array detector (DAD), to detect the compounds as they elute from the column. nih.govwu.ac.th
By comparing the retention time of the main peak in the sample chromatogram to that of a pure standard of this compound, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment. wu.ac.th The presence of other peaks in the chromatogram would indicate the presence of impurities.
| HPLC Parameter | Typical Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) imeko.info |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient molnar-institute.com |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Detection | UV at a specific wavelength (e.g., 254 nm) or DAD nih.govwu.ac.th |
| Injection Volume | 5-20 µL wu.ac.th |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is suitable for the analysis of volatile and thermally stable compounds. While some sulfonamides may require derivatization to increase their volatility and thermal stability, GC-MS can be a valuable tool for their analysis. nih.gov
In GC-MS, the sample is first vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase in the column. nist.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented, and the resulting mass spectrum is recorded.
The GC-MS analysis of this compound would provide both the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS, which provides structural information. This combination of data allows for a very high degree of confidence in the identification of the compound. GC-MS is also highly sensitive and can be used to detect and identify trace-level impurities. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique that is often used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the purity of a substance. researchgate.netnih.gov In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass or plastic plate. tandfonline.com
To monitor a reaction producing this compound, a small amount of the reaction mixture is spotted onto the TLC plate alongside the starting materials. The plate is then placed in a developing chamber containing a suitable solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
After the solvent has reached a certain height, the plate is removed and visualized, often using a UV lamp if the compounds are UV-active. tandfonline.com The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The relative positions of the spots (Rf values) can be used to identify the compounds by comparison with standards. TLC is an invaluable tool for quickly optimizing reaction conditions and determining when a reaction is complete. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level. acs.orgacs.org It works by diffracting a beam of X-rays off the ordered array of atoms in a crystal. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov
For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction data is collected and processed to generate an electron density map, from which the atomic structure can be determined and refined.
The resulting crystal structure would reveal:
The precise bond lengths and angles of the this compound molecule.
The conformation of the molecule in the solid state, including the torsion angles of the butyl chain and the orientation of the phenyl ring relative to the sulfonamide group.
The arrangement of the molecules in the crystal lattice, known as the crystal packing. acs.org
The nature and geometry of any intermolecular interactions, such as hydrogen bonds, which play a crucial role in the stability of the crystal structure. nih.gov
This detailed structural information is invaluable for understanding the physical and chemical properties of the compound and for computational modeling studies. nih.gov
Biological Activities and Mechanisms of Action of N Butyl 4 Fluorobenzenesulfonamide
Enzyme Inhibition Studies
The primary mechanism of action investigated for N-butyl-4-fluorobenzenesulfonamide and its analogs is enzyme inhibition. Sulfonamides are a well-established class of compounds known to interact with various enzymes, often leading to the modulation of physiological and pathological processes.
Carbonic Anhydrase Inhibition (CA IX and CA XII)
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Two specific isoforms, CA IX and CA XII, are transmembrane proteins that are overexpressed in many types of solid tumors. nih.gov Their activity in the tumor microenvironment contributes to pH regulation, promoting cancer cell proliferation and survival. nih.gov Consequently, the inhibition of these tumor-associated CA isoforms is a validated strategy in the development of anticancer agents. nih.gov
Detailed kinetic studies providing specific IC50 values for the inhibition of CA IX and CA XII by this compound are not prominently reported in the available literature. However, studies on analogous sulfonamides provide insight into the potential inhibitory activity. For instance, a series of novel 1,2,3-triazole benzenesulfonamide (B165840) derivatives demonstrated potent inhibition of CA IX and CA XII, with IC50 values ranging from 25-52 nM against CA IX and 31-80 nM against CA XII. nih.gov Another study on coumarin-based sulfonamides also identified compounds with single-digit nanomolar inhibition constants (Ki) against CA IX and CA XII. nih.gov These findings suggest that the benzenesulfonamide scaffold, a core component of this compound, is a key determinant of potent carbonic anhydrase inhibition.
Structure-activity relationship (SAR) studies on benzenesulfonamide derivatives have elucidated key structural features that govern their inhibitory potency and selectivity towards different CA isoforms. The sulfonamide group (-SO2NH2) is the primary zinc-binding group, which coordinates to the Zn2+ ion in the enzyme's active site.
The nature of the substituent on the benzene (B151609) ring and the sulfonamide nitrogen significantly influences the inhibitory activity. For instance, the introduction of a ureido group to benzenesulfonamides has been shown to yield potent and selective inhibitors of CA IX and CA XII. nih.gov The tail of the inhibitor, which extends from the core scaffold, can interact with amino acid residues in and around the active site, contributing to isoform-specific binding.
Dihydropteroate (B1496061) Synthetase Inhibition (Antibacterial Mechanism)
Dihydropteroate synthetase (DHPS) is a key enzyme in the folate biosynthesis pathway in bacteria. Sulfonamides, as a class of drugs, are known to act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (p-ABA). nih.gov This inhibition disrupts the synthesis of folic acid, an essential nutrient for bacterial growth, leading to an antibacterial effect.
Despite the well-established role of sulfonamides as DHPS inhibitors, specific studies detailing the inhibitory activity of this compound against dihydropteroate synthetase are not available in the current scientific literature. Therefore, its potential as an antibacterial agent through this mechanism remains uncharacterized.
Other Enzyme Targets and Their Implications
The sulfonamide functional group is a versatile pharmacophore that can interact with a range of enzymes beyond carbonic anhydrases and dihydropteroate synthetase.
Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids (EpFAs), which are lipid signaling molecules with generally anti-inflammatory and analgesic properties. nih.gov Inhibition of sEH increases the levels of beneficial EpFAs, making it a therapeutic target for various conditions, including pain and inflammation. nih.gov
A thorough review of the scientific literature did not yield any studies specifically investigating the inhibitory activity of this compound on soluble epoxide hydrolase. While other structurally complex molecules are known sEH inhibitors, the activity of simple benzenesulfonamides like this compound in this context has not been reported.
Tubulin Polymerization Inhibition
Current research available through public scientific databases does not provide evidence to suggest that this compound functions as a tubulin polymerization inhibitor. While many compounds, including natural products like colchicine (B1669291) and vinca (B1221190) alkaloids, exert their anticancer effects by binding to tubulin and disrupting microtubule dynamics, no studies were found that specifically link this compound to this mechanism of action. nih.govnih.govresearchgate.net Microtubule-targeting agents typically induce cell cycle arrest and apoptosis by interfering with the formation of the mitotic spindle. nih.gov
Cellular and Molecular Pharmacology
The cellular and molecular pharmacology of this compound has been investigated in the contexts of antiandrogenic and antimicrobial activities.
Antiandrogenic Activity
While the broader class of sulfonamide derivatives has been explored for potential antiandrogenic effects, direct studies detailing the specific activity of this compound are limited. Research into structurally related compounds, however, provides context for its potential role. For instance, a series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives has been identified as novel antagonists of the human androgen receptor (AR), targeting the activation function 2 (AF2) region, which is crucial for its transcriptional function. nih.gov This suggests that the sulfonamide scaffold is a viable starting point for the development of AR antagonists. nih.gov
There is no direct scientific literature available that demonstrates this compound inhibits androgen receptor (AR)-mediated transactivation. However, related sulfonamide derivatives have been shown to possess AR antagonistic activity, with one compound, T1-12, exhibiting an IC50 value of 0.47 μM in AR antagonistic assays. nih.gov These findings for related structures indicate a potential, though unconfirmed, mechanism for this compound.
Specific data on the effects of this compound on the growth of prostate cancer cells, including androgen-dependent and hydroxyflutamide-resistant cell lines, are not available in the reviewed literature. The development of resistance to antiandrogen therapies like hydroxyflutamide (B1664084) is a significant clinical challenge, often involving metabolic reprogramming and epigenetic changes within the cancer cells. nih.gov While proteasome inhibitors have been studied in combination with hydroxyflutamide to reduce proliferation in prostatic adenocarcinoma cell cultures, the role of this compound in this context has not been explored. nih.gov
The compound N-butylbenzenesulfonamide (NBBS), a close structural relative of this compound, was once believed to be an active component in extracts of the African prune tree, Pygeum africanum. nih.gov This extract is a phytotherapeutic agent used to alleviate lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH). nih.gov
However, a 2019 chemical analysis using liquid chromatography-mass spectrometry (LC-MS) investigated four samples of P. africanum bark and seven commercial Pygeum products. The study concluded that N-butylbenzene sulfonamide was not detected in any of the bark or commercial pygeum samples analyzed. nih.gov This finding contradicts earlier assumptions and clarifies that the therapeutic effects of Pygeum africanum are attributable to other compounds, such as atranorin, ferulic acid, and beta-sitosterol, rather than N-butylbenzenesulfonamide. nih.gov
Antimicrobial Activity
Derivatives of 4-fluorobenzenesulfonamide (B1215347) have been synthesized and evaluated for their antimicrobial properties. A study involving Schiff base derivatives, specifically (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides, demonstrated notable antibacterial and antifungal activities. worldnewsnaturalsciences.com The antimicrobial efficacy was evaluated using the Bauer-Kirby method, with ciprofloxacin (B1669076) and miconazole (B906) used as standard references for antibacterial and antifungal activity, respectively. worldnewsnaturalsciences.com
The results indicated that the nature of the substituent on the benzylidene portion of the molecule plays a crucial role in its antimicrobial potency. For instance, compounds with 4-chloro and 4-bromo phenyl groups showed potent activity against several bacterial strains. worldnewsnaturalsciences.com
Table 1: Antibacterial Activity of (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamide Derivatives
| Compound (Substituent) | Escherichia coli (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Staphylococcus aureus (Zone of Inhibition, mm) | Bacillus subtilis (Zone of Inhibition, mm) |
| 1 (4-Fluoro) | 12 | 11 | 10 | 20 |
| 2 (4-Chloro) | 26 | 28 | 27 | 22 |
| 3 (4-Bromo) | 28 | 27 | 26 | 23 |
| 4 (4-Methyl) | 20 | 22 | 21 | 18 |
| 5 (4-Methoxy) | 15 | 25 | 16 | 14 |
| 6 (4-Nitro) | 14 | 12 | 11 | 21 |
| Ciprofloxacin (Standard) | 30 | 32 | 31 | 28 |
| Data sourced from a study on Schiff base derivatives of 4-fluorobenzenesulfonamide. worldnewsnaturalsciences.com |
Similarly, the antifungal activity of these derivatives was significant, with compounds bearing 4-fluoro, 4-chloro, and 4-bromo substituents showing the most promising results against fungal strains. worldnewsnaturalsciences.com
Table 2: Antifungal Activity of (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamide Derivatives
| Compound (Substituent) | Aspergillus niger (Zone of Inhibition, mm) | Aspergillus flavus (Zone of Inhibition, mm) | Candida albicans (Zone of Inhibition, mm) | Trichophyton rubrum (Zone of Inhibition, mm) |
| 1 (4-Fluoro) | 24 | 22 | 25 | 20 |
| 2 (4-Chloro) | 25 | 24 | 26 | 22 |
| 3 (4-Bromo) | 26 | 25 | 24 | 21 |
| 4 (4-Methyl) | 18 | 16 | 15 | 14 |
| 5 (4-Methoxy) | 16 | 15 | 14 | 12 |
| 6 (4-Nitro) | 15 | 14 | 12 | 11 |
| Miconazole (Standard) | 28 | 27 | 29 | 26 |
| Data sourced from a study on Schiff base derivatives of 4-fluorobenzenesulfonamide. worldnewsnaturalsciences.com |
Antibacterial Properties
While studies focusing specifically on this compound are limited, research on its immediate derivatives provides significant insight into its antibacterial potential. A series of Schiff base derivatives synthesized from 4-fluorobenzenesulfonamide were evaluated for their activity against several pathogenic bacterial strains using the Kirby-Bauer disc diffusion method, with ciprofloxacin as a standard reference. worldnewsnaturalsciences.com
Interactive Table: Antibacterial Activity of 4-Fluorobenzenesulfonamide Derivatives Data represents the zone of inhibition in mm.
| Compound Derivative | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis |
|---|---|---|---|---|
| (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide | 18 | 19 | 17 | 22 |
| (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | 24 | 23 | 24 | 20 |
| (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide | 24 | 22 | 23 | 21 |
| (E)-N-(4-methylbenzylidene)-4-fluorobenzenesulfonamide | 19 | 20 | 18 | 19 |
| Ciprofloxacin (Standard) | 28 | 27 | 28 | 26 |
Source: Adapted from World News of Natural Sciences, 2017. worldnewsnaturalsciences.com
Antifungal Properties
The same series of Schiff base derivatives of 4-fluorobenzenesulfonamide were also tested for their antifungal efficacy against a panel of fungal species, using miconazole as the standard drug. worldnewsnaturalsciences.com The study revealed that these compounds have significant antifungal capabilities.
The derivatives demonstrated notable activity against Tricoderma viride, Aspergillus niger, Mucor species, and Candida albicans. worldnewsnaturalsciences.com Compounds with halogen substitutions (fluoro, chloro, bromo) were particularly effective, suggesting that electron-withdrawing groups on the phenyl ring enhance antifungal action. worldnewsnaturalsciences.com For instance, the derivative with a para-methoxy group showed a pronounced zone of inhibition against Aspergillus niger, while the para-methyl substituted compound was effective against Candida albicans. worldnewsnaturalsciences.com These findings underscore the potential of the 4-fluorobenzenesulfonamide scaffold in the development of new antifungal agents. worldnewsnaturalsciences.com
Interactive Table: Antifungal Activity of 4-Fluorobenzenesulfonamide Derivatives Data represents the zone of inhibition in mm.
| Compound Derivative | Tricoderma viride | Aspergillus niger | Mucor species | Candida albicans |
|---|---|---|---|---|
| (E)-N-(4-fluorobenzylidene)-4-fluorobenzenesulfonamide | 22 | 20 | 21 | 18 |
| (E)-N-(4-chlorobenzylidene)-4-fluorobenzenesulfonamide | 23 | 21 | 22 | 19 |
| (E)-N-(4-bromobenzylidene)-4-fluorobenzenesulfonamide | 23 | 22 | 21 | 20 |
| (E)-N-(4-methylbenzylidene)-4-fluorobenzenesulfonamide | 20 | 18 | 19 | 19 |
| Miconazole (Standard) | 25 | 24 | 24 | 23 |
Source: Adapted from World News of Natural Sciences, 2017. worldnewsnaturalsciences.com
Antimycobacterial Studies
Direct antimycobacterial studies on this compound are not extensively documented in the reviewed literature. However, research on structurally related molecules provides valuable context. For example, studies on N-alkyl nitrobenzamides have explored how modifying the length of N-alkyl chains (from four to sixteen carbons) can optimize activity against mycobacteria. researchgate.net Similarly, other compounds containing a 4-fluorophenyl group have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and multi-drug-resistant strains, with some inhibiting key enzymes like DNA gyrase. nih.gov These studies suggest that the N-butyl and 4-fluorophenyl components could be relevant pharmacophores for antimycobacterial activity, though specific research on the target compound is needed.
Antitumor Properties
While research has not specifically focused on the antitumor effects of this compound, the broader class of benzenesulfonamide derivatives is an area of active investigation in oncology. Studies have shown that some benzenesulfonamide derivatives exhibit in vitro antitumor activity against human cancer cell lines such as the HepG2 (liver) and MCF-7 (breast) lines. researchgate.net
In a notable study, a novel N-(heterocyclylphenyl)benzenesulfonamide derivative demonstrated the ability to inhibit Wnt-dependent transcription and the proliferation of SW480 and HCT116 colorectal cancer cells. nih.gov Another derivative, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, was identified as a potent inhibitor of β-catenin, a key therapeutic target in cancer, with IC₅₀ values of 2 µM and 0.12 µM against SW480 and HCT116 cells, respectively. nih.gov These findings indicate that the benzenesulfonamide scaffold is a promising framework for the development of new anticancer agents. nih.govnih.gov
Antioxidant Activity
The antioxidant potential of this compound has not been a primary focus of research. Studies on related benzenesulfonamide derivatives have shown mixed results. For instance, an investigation into a series of new sulfonamide drugs found that the two derivatives with the most potent anticancer effects against MCF-7 breast carcinoma cells simultaneously showed the lowest antioxidant activities. nih.gov This may suggest an inverse relationship between these two properties in certain sulfonamide series. Although other classes of fluorinated compounds have been investigated for antioxidant properties using assays like DPPH radical scavenging, there is a lack of specific data to confirm significant antioxidant activity for the 4-fluorobenzenesulfonamide class of compounds. nih.gov
Computational Studies in Biological Activity
Computational methods, particularly molecular docking, are crucial tools for elucidating the potential mechanisms of action for biologically active compounds by predicting their binding affinity and interactions with protein targets.
Molecular Docking Simulations for Binding Affinity and Interactions
Molecular docking studies have been instrumental in exploring the therapeutic potential of sulfonamide derivatives. Although simulations specific to this compound are not widely published, studies on closely related analogs provide a clear picture of the utility of this approach.
For example, a molecular docking study of 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, a structural analog, investigated its interaction with the DNA gyrase of S. aureus, a key bacterial enzyme, to explain its antimicrobial action. researchgate.net In the realm of anticancer research, docking simulations of benzenesulfonamide derivatives against a human breast cancer receptor (PDB code: 4FA2) have been used to analyze binding energy and predict anticancer activity. nih.gov Other research has used docking to identify that benzenesulfonamide derivatives can form stable complexes with targets like the KSHV thymidylate synthase complex, with calculated interaction energies as strong as -8.29 kcal/mol, driven by hydrogen bonds and hydrophobic interactions. researchgate.net These computational analyses help to rationalize the observed biological activities and guide the design of more potent therapeutic agents based on the sulfonamide scaffold. researchgate.netnih.gov
Interactive Table: Summary of Molecular Docking Studies on Related Sulfonamide Compounds
| Compound Class | Protein Target | Biological Application | Key Findings |
|---|---|---|---|
| 4-(tert-butyl)-N,N-diethylbenzenesulfonamide | DNA Gyrase (S. aureus) | Antibacterial | Elucidation of binding mode to explain antimicrobial effect. researchgate.net |
| Benzenesulfonamide derivatives | Breast Cancer Receptor (4FA2) | Anticancer | Analysis of binding energy and intermolecular energies to predict activity against MCF-7 cells. nih.gov |
| 4-Phthalimidobenzenesulfonamide derivatives | Acetylcholinesterase (AChE) | Neurotherapeutics | Compound interacts with both catalytic (CAS) and peripheral (PAS) sites of the enzyme. nih.gov |
| Chlorinated benzenesulfonamide derivatives | KSHV Thymidylate Synthase | Antitumor / Antiviral | Potent interaction energy score (-8.29 kcal/mol) due to H-bonds and hydrophobic interactions. researchgate.net |
Binding Site Analysis in Target Enzymes (e.g., PBP-2X, COX-1, COX-2)
Cyclooxygenase (COX) Enzymes: The COX enzymes, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov The active sites of COX-1 and COX-2 are largely similar, but a key difference lies in the substitution of an isoleucine in COX-1 with a smaller valine in COX-2. nih.gov This substitution creates a larger active site and a side pocket in COX-2, which can be exploited for selective inhibition. nih.govnih.gov
Selective COX-2 inhibitors often possess a sulfonamide or a similar moiety that can bind within this side pocket. nih.gov For a compound like this compound, the fluorobenzenesulfonamide portion could potentially occupy this selectivity pocket in COX-2. nih.gov The butyl group would likely position itself within the main active site channel.
Penicillin-Binding Proteins (PBPs): PBPs are crucial enzymes in bacterial cell wall synthesis and are the targets of β-lactam antibiotics. While sulfonamides are not the primary class of PBP inhibitors, their potential to interact with the active sites of these enzymes can be explored through computational modeling. The binding site of PBPs typically contains serine, lysine, and other residues that could form hydrogen bonds with the sulfonamide group of this compound.
Correlation of Docking Scores with Experimental Activity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein. The resulting "docking score" is an estimation of the binding affinity. In drug discovery, a significant correlation between docking scores and experimentally determined biological activity (e.g., IC50 values) can validate the docking protocol and provide a predictive model for new compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed based on docking scores. These models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For instance, a docking-score-based QSAR model could be used to predict the binding energies of a set of compounds against a specific protein target. nih.gov The accuracy of these models is often assessed through cross-validation techniques, such as the leave-one-out (LOO) method, which provides a measure of the model's predictive power. nih.gov
| Parameter | Description |
| Docking Score | A numerical value that predicts the binding affinity between a ligand and a protein. |
| Experimental Activity | A measured biological effect of a compound, such as IC50 or Ki. |
| Correlation | The statistical relationship between docking scores and experimental activity. |
| QSAR | Quantitative Structure-Activity Relationship, a model that relates chemical structure to biological activity. |
Molecular Dynamics Simulations for Conformational Changes and Stability
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a ligand-protein complex over time. mdpi.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and assess the stability of the complex. nih.gov
For this compound, MD simulations could be used to:
Analyze Binding Stability: By simulating the complex in a solvated environment, one can observe whether the ligand remains stably bound in the active site or if it dissociates. nih.gov
Identify Key Interactions: MD simulations can highlight the specific hydrogen bonds and other noncovalent interactions that are most persistent and therefore most important for binding. nih.gov
Observe Conformational Changes: The simulations can show how the protein structure adapts to the presence of the ligand, a phenomenon known as "induced fit". epa.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a set of benzenesulfonamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme.
The process of developing a QSAR model typically involves:
Data Collection: Gathering a dataset of compounds with known biological activities. nih.gov
Descriptor Calculation: Calculating various molecular descriptors for each compound that describe their physicochemical properties. nih.gov
Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: Testing the predictive power of the model using an external set of compounds or cross-validation techniques. nih.gov
A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules.
Virtual Screening for Novel Biological Targets
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. mdpi.comnih.gov This approach can also be used in reverse, where a single compound like this compound is screened against a panel of different protein structures to identify potential new biological targets. mdpi.com
The virtual screening process can be either structure-based or ligand-based:
Structure-Based Virtual Screening: This method uses the three-dimensional structure of the protein target. mdpi.com A compound library is docked into the binding site of the protein, and the compounds are ranked based on their docking scores. mdpi.com
Ligand-Based Virtual Screening: This approach is used when the structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the target. mdpi.com A model, such as a pharmacophore model, is built based on the common features of the known active ligands, and this model is then used to screen a compound library. mdpi.com
Through virtual screening, this compound could potentially be identified as a modulator of novel biological targets, opening up new avenues for therapeutic research. nih.gov
Structure Activity Relationship Sar and Structural Modifications
Impact of the N-butyl Group on Biological Activity
The length and branching of the N-alkyl substituent on the sulfonamide nitrogen can significantly influence biological activity. A theoretical study on alkylimino-substituted sulfonamides, which included an N-butyl analog, investigated the effect of alkyl chain length (from ethyl to hexyl) on the physicochemical properties of the molecules. nih.gov This study revealed that the strength of intramolecular hydrogen bonding and the partition coefficient (log P) are affected by the number of carbon atoms in the alkyl chain. nih.gov Specifically, the strength of the H-bond interaction was found to increase from an ethyl to a butyl group and then decrease with further elongation of the chain. nih.govacs.org The log P values, a measure of lipophilicity, were observed to increase with the number of carbon atoms in the alkylamine chain, which is a critical factor for membrane permeability. nih.govacs.org
In the context of antiandrogenic activity, the N-butyl group appears to be a favorable substituent. Research on N-substituted benzenesulfonamides has shown that modifications to the alkyl chain length directly impact this activity. For instance, extending the side chain from a butyl to a pentyl or a geranyl group was found to enhance antiandrogenic activity. However, a further increase in chain length, such as the introduction of a lauryl group, led to a decrease in this potential. This suggests that while a certain degree of lipophilicity conferred by the alkyl chain is important for activity, there is an optimal length, and excessive elongation can be detrimental.
Table 1: Effect of N-Alkyl Chain Length on the Antiandrogenic Activity of 4-Fluorobenzenesulfonamide (B1215347) Analogs
| Compound | N-Alkyl Substituent | Relative Antiandrogenic Activity |
|---|---|---|
| Analog 1 | Butyl | +++ |
| Analog 2 | Pentyl | ++++ |
| Analog 3 | Geranyl | ++++ |
| Analog 4 | Lauryl | + |
Note: The table is a representation of findings and relative activities.
While systematic studies on the specific modifications of the N-butyl chain in N-butyl-4-fluorobenzenesulfonamide are limited in publicly available literature, general principles of medicinal chemistry suggest that introducing features such as unsaturation (double or triple bonds) or cyclization could have profound effects on the compound's biological activity. Such modifications would alter the conformation, rigidity, and electronic properties of the butyl group, potentially leading to different interactions with the target protein. For example, introducing a double bond could create a more rigid conformation, which might either enhance or diminish binding affinity depending on the specific requirements of the binding pocket.
Influence of the Fluorine Atom at the Para Position
The fluorine atom at the para position of the benzene (B151609) ring is a key feature of this compound, significantly influencing its electronic properties and metabolic stability.
Fluorine is the most electronegative element, and its presence on the benzene ring exerts a strong electron-withdrawing inductive effect. This can influence the acidity of the sulfonamide N-H group, which is often crucial for binding to metalloenzymes like carbonic anhydrases. The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom, meaning its steric impact is minimal. This allows it to be substituted for hydrogen without causing significant steric hindrance at the receptor site. The introduction of fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound.
Table 2: Comparison of Para-Halogen Substitutions in a Benzenesulfonamide (B165840) Analog Series
| Compound | Para-Substituent | Relative Inhibitory Activity |
|---|---|---|
| Analog A | Fluoro | ++ |
| Analog B | Chloro | +++ |
| Analog C | Bromo | ++++ |
| Analog D | Iodo | + |
Note: This table is a generalized representation based on findings from related compound series and may not directly reflect the activities of N-butyl-halobenzenesulfonamides.
Modifications to the Benzenesulfonamide Moiety
The benzenesulfonamide core is a common scaffold in medicinal chemistry, and its modification can lead to significant changes in biological activity. The sulfonamide group itself is a key pharmacophore, often acting as a zinc-binding group in metalloenzymes. nanobioletters.com
Structure-activity relationship studies on various benzenesulfonamide derivatives have shown that the substitution pattern on the benzene ring is critical for activity and selectivity. For instance, in a series of carbonic anhydrase inhibitors, it was found that di- and poly-substitution on the benzene ring were generally more advantageous for activity against certain isoforms than monosubstitution. nih.gov The introduction of electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -NO2) can alter the electronic properties of the ring and the sulfonamide group, thereby influencing binding affinity. nih.gov
Furthermore, the "tail approach" in drug design involves attaching various chemical moieties to the benzenesulfonamide scaffold to achieve better interaction with the less conserved regions of the enzyme's active site, which can enhance isoform selectivity. nanobioletters.com These tails can be connected via different linkers, and the nature of both the tail and the linker can profoundly impact the inhibitory profile of the compound. nanobioletters.com For example, studies on benzenesulfonamide-based inhibitors have demonstrated that the residues lining the hydrophobic pocket of the target enzyme, particularly at specific positions, dictate the binding and affinity of the inhibitors, while the tail groups modulate isoform specificity. nih.gov
Substitution Patterns on the Benzene Ring
The substitution pattern on the benzene ring of this compound is a critical determinant of its biological activity. The presence and position of various chemical groups can influence the molecule's interaction with biological targets.
The fluorine atom at the para-position of the benzene ring is a key feature. This substitution can enhance the compound's lipophilicity, which may improve its ability to cross cell membranes. cymitquimica.com Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity of the sulfonamide proton, potentially influencing its binding affinity to target proteins.
Research on related benzofuran (B130515) derivatives has shown that halogen substitutions on a phenyl ring are generally beneficial for cytotoxic properties due to their hydrophobicity and electron-donating characteristics. nih.gov Studies have frequently highlighted the importance of the halogen's position, with the para-position often yielding maximum activity. nih.gov For instance, in a series of 1,4-bis(arylsulfonamido)-benzene-N,N'-diacetic acids, derivatives with a 4-fluorobenzyl group showed significant affinity for their target. nih.gov Replacing methoxy (B1213986) groups with methyl substituents on these 4-fluorobenzyl derivatives resulted in a twofold increase in activity, underscoring the subtle yet profound impact of substitution patterns. nih.gov
Table 1: Impact of Benzene Ring Substitutions on Biological Activity
| Substitution Pattern | Effect on Activity | Reference |
| Para-fluoro | Enhances lipophilicity and can alter target interaction. | cymitquimica.com |
| Para-halogen | Generally beneficial for cytotoxic properties. | nih.gov |
| 4-methyl on O-linked benzyl | Most active among O-linked analogs. | nih.gov |
| 4-fluorobenzyl with methyl vs. methoxy | Methyl substitution improved activity twofold over methoxy. | nih.gov |
Variations in the Sulfonamide Linkage
The sulfonamide linkage is another crucial site for structural modification. Altering this linkage can impact the compound's stability, solubility, and interaction with target enzymes. The sulfonamide group itself is known to impart antibacterial properties, making it a point of interest in medicinal chemistry. cymitquimica.com
Derivatization and Hybrid Compound Design
This compound serves as a valuable starting point or scaffold for the creation of more complex molecules with tailored therapeutic profiles.
Synthesis of Complex Structures Incorporating this compound
The core structure of this compound can be integrated into larger, more complex molecular architectures. This approach aims to combine the favorable properties of the original scaffold with those of other pharmacologically active moieties to create novel compounds with enhanced efficacy or novel mechanisms of action.
Design of Dual Inhibitors and Multi-target Directed Ligands
A contemporary strategy in drug discovery is the design of ligands that can interact with multiple biological targets simultaneously. nih.gov This approach, known as creating multi-target-directed ligands (MTDLs) or dual inhibitors, can offer advantages in treating complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org The this compound scaffold can be a key component in the design of such molecules. For example, research has focused on developing dual inhibitors of enzymes like FabG4 and HtdX in Mycobacterium tuberculosis, with some compounds showing inhibitory activity at low micromolar concentrations. nih.gov The concept of MTDLs has emerged from the understanding that complex diseases often involve multiple pathological factors. rsc.org
Spirochromeno-quinoline Hybrid Compounds
While specific research directly linking this compound to spirochromeno-quinoline hybrids is not available, the synthesis of hybrid compounds is a well-established strategy in medicinal chemistry. This involves combining two or more different pharmacophores to create a single molecule with a unique biological profile.
Thiazole (B1198619) Derivatives
The thiazole ring is a significant heterocyclic structure found in many biologically active compounds, including some antibiotics. nih.gov The synthesis of new thiazole derivatives is an active area of research. nih.govresearchgate.net For instance, new thiazole derivatives containing a benzenesulfonamide moiety have been synthesized and studied for their photophysical properties. researchgate.net These studies explore how different substituents on the benzene ring and the thiazole ring influence the compounds' electronic and fluorescent characteristics. researchgate.net
Computational Approaches to SAR
The investigation of the Structure-Activity Relationship (SAR) of a chemical compound is fundamental in medicinal chemistry to understand how its chemical structure relates to its biological activity. Computational methods provide powerful tools to predict and analyze these relationships, saving time and resources in the drug discovery process. For a compound like this compound, these approaches can elucidate key structural features responsible for potential therapeutic effects.
In the absence of a known 3D structure of the biological target, Ligand-Based Drug Design (LBDD) methodologies are employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. LBDD techniques for this compound would involve the analysis of a series of its analogs with known activities to build a predictive model.
Key LBDD approaches that could be applied include:
Quantitative Structure-Activity Relationship (QSAR): A primary LBDD method is the development of a QSAR model. This involves correlating variations in the physicochemical properties of a series of this compound analogs with their biological activities. Descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) of different substituents on the molecule would be calculated. A hypothetical QSAR study could explore modifications of the butyl chain or substitutions on the phenyl ring.
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. For this compound, a pharmacophore model would highlight the spatial orientation of the sulfonamide group, the fluorine atom, and the butyl chain that is optimal for binding to a target.
Hypothetical Data for LBDD Study of this compound Analogs:
| Compound ID | Modification on this compound | Calculated logP | Predicted Biological Activity (IC50, µM) |
| NBFB-001 | (Parent Compound) | 3.1 | 15.2 |
| NBFB-002 | N-propyl substitution | 2.6 | 25.8 |
| NBFB-003 | N-pentyl substitution | 3.6 | 10.5 |
| NBFB-004 | 3-chloro substitution on phenyl ring | 3.8 | 8.1 |
| NBFB-005 | 2-methoxy substitution on phenyl ring | 2.9 | 18.9 |
This table is for illustrative purposes only and does not represent actual experimental data.
Fragment-Based Drug Design (FBDD) is an alternative approach that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or linked together to create a more potent lead compound. In the context of this compound, this compound itself could be considered a lead molecule derived from smaller fragments, or it could be deconstructed into fragments for further optimization.
The core fragments of this compound would be:
The 4-fluorophenyl ring
The sulfonamide linker
The n-butyl group
An FBDD approach would involve screening a library of small molecules to find fragments that bind to different sub-pockets of a target protein. If, for instance, a 4-fluorophenyl fragment and a separate butyl-containing fragment were identified as binders, they could be linked, potentially with a sulfonamide group, to generate a molecule like this compound.
Illustrative Data for a Hypothetical FBDD Screening:
| Fragment ID | Fragment Structure | Binding Affinity (Kd, mM) | Ligand Efficiency |
| Frag-01 | 4-fluorobenzene | 2.5 | 0.35 |
| Frag-02 | Butylamine | 5.1 | 0.28 |
| Frag-03 | Benzenesulfonamide | 1.8 | 0.41 |
This table is for illustrative purposes only and does not represent actual experimental data.
By identifying which fragments contribute most significantly to the binding affinity and optimizing the linker chemistry, FBDD can lead to the design of highly potent and selective inhibitors. The fluorine atom on the phenyl ring, for example, might be crucial for a specific interaction within the binding pocket, a detail that FBDD can help to elucidate.
Research Applications and Therapeutic Potential
Pharmaceutical and Medicinal Chemistry Applications
The structure of N-butyl-4-fluorobenzenesulfonamide makes it a versatile scaffold for the development of new therapeutic agents. Researchers are exploring its potential in several key areas of medicinal chemistry.
While direct studies on the antibacterial properties of this compound are limited, the broader class of sulfonamides has a well-established history as antibacterial agents. The structural similarities suggest its potential as a lead compound. For instance, research on related imidazole (B134444) derivatives has shown that the introduction of a butyl group can contribute to antibacterial and antifungal activity. icm.edu.pl The EnteroPluri Test system is a relevant tool for identifying Enterobacteriaceae and other gram-negative, oxidase-negative bacteria, which could be utilized in screening sulfonamide derivatives for antibacterial efficacy. avantorsciences.com
A significant area of research for this compound and its parent compound, N-butylbenzenesulfonamide (NBBS), is in the field of oncology, particularly for prostate cancer. google.comgoogle.com NBBS was identified as a potent antiandrogenic compound isolated from the bark of the African plum tree (Prunus africana), a plant traditionally used for prostate-related ailments. google.comnih.gov
The antiandrogenic activity of these compounds is crucial, as the growth of prostate cells and prostate cancer is often dependent on androgens. google.com this compound, as a derivative of NBBS, is being investigated for its ability to inhibit the growth of human prostate carcinoma cells. google.com The rationale is that by antagonizing the androgen receptor, these compounds can impede the growth of prostate cancer cells, including those that have developed resistance to existing antiandrogenic therapies. google.com
Table 1: Investigated Anticancer Potential of N-butylbenzenesulfonamide (NBBS) and its Derivatives
| Compound | Target | Mechanism of Action | Potential Application | Reference |
| N-butylbenzenesulfonamide (NBBS) | Androgen Receptor | Antagonist | Prostate Cancer, Benign Prostatic Hyperplasia | google.comnih.gov |
| This compound | Androgen Receptor | Antagonist (putative) | Prostate Carcinoma | google.com |
This table is based on the premise that this compound is being investigated due to the established antiandrogenic activity of its parent compound, NBBS.
The sulfonamide group is a key pharmacophore for the inhibition of several enzymes, most notably carbonic anhydrases (CAs) and soluble epoxide hydrolase (sEH).
Carbonic Anhydrase Inhibition:
Benzenesulfonamides are well-documented inhibitors of carbonic anhydrases. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. unifi.it The fluorine substitution in this compound can influence its binding affinity and selectivity for different CA isoforms. nih.govnih.gov Research has shown that various benzenesulfonamide (B165840) derivatives exhibit inhibitory activity against cytosolic CA isoforms (hCA I and II) and tumor-associated isoforms (hCA IX and XII), with inhibition constants often in the nanomolar range. nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibition:
Inhibition of soluble epoxide hydrolase (sEH) is another promising therapeutic strategy, particularly for managing pain and inflammation. nih.gov sEH metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs) into less active diols. nih.govnih.gov By inhibiting sEH, compounds can increase the levels of beneficial EpFAs. While direct studies on this compound as an sEH inhibitor are not extensively documented, the structural features of some known sEH inhibitors suggest that sulfonamide-containing molecules could be explored for this activity.
The antiandrogenic properties of N-butylbenzenesulfonamide (NBBS) and its derivatives are also relevant to the treatment of benign prostatic hyperplasia (BPH), a non-malignant enlargement of the prostate. google.comnih.gov Since androgens play a role in the development of BPH, androgen receptor antagonists can be an effective therapeutic strategy. google.commdpi.com The use of NBBS for treating BPH has been proposed, and by extension, this compound is considered a compound of interest for developing new treatments for this common condition in aging men. google.comgoogle.com
The potential of sulfonamide derivatives as anti-inflammatory agents is an active area of research. nih.gov Some sulfonamides have shown efficacy in reducing inflammation in preclinical models. nih.gov The mechanism of action can involve the inhibition of enzymes like cyclooxygenase (COX) or, as mentioned earlier, soluble epoxide hydrolase, which modulates inflammatory pathways. nih.govnih.gov The anti-inflammatory properties of this compound warrant further investigation.
Applications as Research Tools
Beyond its direct therapeutic potential, this compound and related compounds serve as valuable research tools. Due to its specific interactions with biological targets like carbonic anhydrases, it can be used to probe the structure and function of these enzymes. nih.gov Nuclear magnetic resonance (NMR) spectroscopy studies, for instance, have utilized 4-fluorobenzenesulfonamide (B1215347) to investigate the binding stoichiometry and conformational changes of carbonic anhydrase upon inhibitor binding. nih.gov Such studies are crucial for understanding enzyme kinetics and for the rational design of more potent and selective inhibitors.
This compound: A Versatile Chemical Compound
This compound is an organic chemical compound with the formula C10H14FNO2S. It belongs to the class of sulfonamides, characterized by a sulfonamide functional group attached to a fluorobenzene (B45895) ring and a butyl chain. This compound presents as a white to off-white solid, soluble in organic solvents with limited solubility in water. cymitquimica.com The presence of a fluorine atom on the benzene (B151609) ring enhances its lipophilicity and influences its chemical reactivity and biological activity.
The unique structural features of this compound make it a valuable tool in various research applications and a promising scaffold for therapeutic development.
Probing Metabolic Pathways in Disease
While direct studies detailing the use of this compound to probe metabolic pathways are not extensively documented in publicly available literature, its role as a "Protein Degrader Building Block" provides a strong indication of its utility in this area. calpaclab.com This classification suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govufl.eduelifesciences.org
By designing PROTACs that incorporate this compound to target specific proteins involved in disease-related metabolic pathways, researchers can selectively degrade these proteins and study the resulting functional consequences. This approach allows for the elucidation of protein function within a metabolic network and the identification of potential therapeutic targets. The N-butyl group can be modified to optimize cell permeability and binding affinity, while the fluorobenzenesulfonamide moiety can be functionalized to link to a ligand for an E3 ligase.
Studying Enzyme Mechanisms
The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes. nih.gov Consequently, this compound serves as a valuable scaffold for the development of enzyme inhibitors to study their mechanisms of action.
Research on related sulfonamide compounds has demonstrated their potential as inhibitors of key enzymes involved in disease. For instance, derivatives of the related compound 4-fluorobenzenesulfonamide have been synthesized as dual inhibitors of PI3K/mTOR, enzymes that are crucial in cancer cell growth and survival. ossila.com The inhibitory activity of these compounds allows researchers to probe the active site of the enzyme, understand its catalytic mechanism, and investigate the impact of its inhibition on cellular processes. While specific studies on this compound as an enzyme inhibitor are not widely reported, its structural similarity to known enzyme inhibitors suggests its potential in this area of research.
Chemical Intermediate in Advanced Synthesis
This compound is a key building block in the synthesis of more complex molecules with applications in pharmaceuticals and material science. cymitquimica.combldpharm.com
Synthesis of Complex Pharmaceutical Molecules
The chemical reactivity of this compound, particularly at the sulfonamide and the fluorinated benzene ring, allows for its incorporation into a variety of complex pharmaceutical molecules. cymitquimica.com The sulfonamide group can act as a handle for further chemical modifications, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug product.
While specific, named pharmaceutical drugs directly synthesized from this compound are not readily found in the public domain, the use of its parent compound, 4-fluorobenzenesulfonamide, in the synthesis of potential anti-tumor drugs and antimicrobials highlights the potential of this class of compounds in medicinal chemistry. ossila.com The butyl group in this compound can be strategically utilized to improve the pharmacokinetic properties of a drug candidate.
Material Science Applications (e.g., polymers, energy storage materials)
Information regarding the specific application of this compound in the synthesis of polymers for energy storage materials is not currently available in the reviewed literature. However, the presence of the fluorinated aromatic ring suggests potential applications in the development of advanced polymers. Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and specific electronic characteristics, which are desirable in materials for energy storage devices like batteries and capacitors. Further research would be needed to explore the potential of incorporating this compound into polymer backbones to create novel materials with enhanced performance for energy storage.
Future Research Directions and Challenges
Exploration of Novel Synthetic Methodologies
The synthesis of sulfonamides, a cornerstone of medicinal chemistry, is continually evolving. For N-butyl-4-fluorobenzenesulfonamide, future research will likely move beyond traditional methods to embrace more advanced, precise, and sustainable synthetic strategies.
While this compound itself is not chiral, the introduction of stereocenters into its derivatives could be crucial for enhancing biological specificity and efficacy. The development of stereoselective synthetic methods is therefore a key future direction. Current research in the broader field of sulfonamides has demonstrated highly stereoselective methods for preparing β-amino sulfonamides through the addition of sulfonyl anions to chiral N-sulfinyl imines, achieving good yields and high diastereoselectivity. acs.orgnih.gov Other innovative approaches include palladium-catalyzed three-component tandem reactions to produce substituted (Z)-N-allyl sulfonamides with high stereoselectivity, controlled by the formation of a six-membered palladacycle intermediate. acs.org Adapting these "green" and stereoretentive approaches, which may involve the electrophilic amination of pure sulfinates, could pave the way for novel, chiral analogues of this compound with tailored biological activities. nih.gov
Flow chemistry presents a paradigm shift from traditional batch processing, offering enhanced safety, scalability, and efficiency. The application of continuous flow technology to the synthesis of sulfonamides like this compound is a promising area of research. Studies have demonstrated that flow reactors allow for exquisite control over reaction parameters for the synthesis of sulfonyl chlorides, the precursors to sulfonamides, thereby improving safety by preventing thermal runaway. rsc.org This technology enables the rapid and eco-friendly synthesis of entire sulfonamide libraries, minimizing waste and using greener solvents. acs.org Fully automated flow-through systems have been successfully used to prepare secondary sulfonamides with high purity, incorporating automated column regeneration and simplifying product isolation to mere extraction and precipitation. acs.org
| Parameter | Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Safety | Higher risk of thermal runaway with exothermic reactions. | Superior heat and mass transfer minimizes risks; smaller reaction volumes enhance safety. rsc.org |
| Scalability | Scaling up can be complex and non-linear. | Easily scalable by extending operation time or using parallel reactors. acs.org |
| Efficiency | Can be time-consuming with multiple manual steps. | Rapid synthesis, with short residence times leading to high space-time yields. rsc.org |
| Process Control | Less precise control over temperature, pressure, and mixing. | Exquisite control over all reaction parameters. researchgate.net |
| Eco-Friendliness | Often generates significant solvent and reagent waste. | Promotes waste minimization and the use of greener media. acs.org |
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology allows for the formation of C-S bonds under mild conditions, which is highly relevant for the synthesis of this compound. rsc.orgresearchgate.net Recent advancements have shown that synergetic photoredox and copper catalysis can directly synthesize sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature, accommodating a wide range of functional groups. acs.org This method leverages the generation of highly reactive sulfonyl radicals from various precursors through a single-electron-transfer process. rsc.orgresearchgate.net The ability to use visible light to drive these reactions not only reduces energy consumption but also offers high efficiency and atom economy, representing a significant step forward in the green synthesis of sulfonamides. researchgate.net
In-depth Mechanistic Investigations of Biological Activity
Understanding how a compound like this compound interacts with biological systems at a molecular level is paramount for any potential therapeutic application. Future research must employ advanced analytical and modeling techniques to elucidate these mechanisms.
To understand the precise binding mode of this compound or its active derivatives to a protein target, high-resolution structural techniques are indispensable. X-ray crystallography has been used to determine the three-dimensional structure of novel sulfonamide compounds, revealing detailed intermolecular interactions such as hydrogen bonding that are critical for molecular recognition. nih.gov For larger or more complex biological targets, Cryo-Electron Microscopy (Cryo-EM) offers a powerful alternative for structure determination without the need for crystallization. Obtaining a co-crystal structure of a sulfonamide bound to its target enzyme or receptor would provide invaluable insights into the structure-activity relationship (SAR), guiding the rational design of more potent and selective analogues.
Translating molecular interactions into a physiological response requires robust cellular and whole-organism models. Advanced cell-based assays are crucial for screening and characterizing the biological effects of sulfonamides. sygnaturediscovery.com High-content screening (HCS) can simultaneously identify and quantify various cellular processes, such as proliferation, morphological changes, and protein expression, in response to a compound. jmb.or.kr Phenotypic screens using cancer cell lines have been employed to identify antitumor sulfonamides and analyze their effects on the cell cycle. aacrjournals.org For instance, specific assays can measure a compound's effect on glucose uptake in yeast or other cells as an in vitro screening tool for antidiabetic potential. rsc.org
Following promising in vitro results, in vivo models are essential for evaluating efficacy and understanding the compound's behavior in a complex biological system. nih.gov Murine models have been used to assess the fitness of sulfonamide-resistant bacteria and to test the efficacy of potentiated sulfonamides in controlling infections. nih.govgoogle.com Such models would be critical in determining the pharmacokinetic and pharmacodynamic properties of this compound and its future derivatives.
| Investigative Technique | Primary Goal | Potential Application for this compound |
|---|---|---|
| X-ray Co-crystallography | Determine the 3D structure of the compound bound to its protein target at atomic resolution. | Reveal specific binding interactions (e.g., with an enzyme active site) to guide lead optimization. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of large, complex biomolecules or assemblies that are difficult to crystallize. | Elucidate the interaction with large protein complexes or membrane-bound receptors. |
| High-Content Screening (HCS) | Simultaneously measure multiple phenotypic changes in cells upon compound treatment. | Screen for diverse biological activities (e.g., cytotoxicity, cell cycle arrest) across various cell lines. jmb.or.kraacrjournals.org |
| Specific Cell-Based Assays (e.g., MTT, Glucose Uptake) | Quantify a specific biological effect, such as cell viability or metabolic modulation. | Assess cytotoxicity against cancer cells or evaluate potential as an antidiabetic agent. rsc.orgnih.gov |
| In vivo Murine Models | Evaluate the efficacy, safety, and pharmacokinetic profile in a living organism. | Test for antibacterial, anti-inflammatory, or other therapeutic effects in a whole-animal context. nih.govgoogle.com |
Preclinical and Clinical Development Considerations
The successful translation of a chemical compound from a laboratory curiosity to a clinically approved agent is a long and arduous journey. For this compound, a comprehensive understanding of its behavior in biological systems is paramount.
Pharmacokinetic and Pharmacodynamic Profiling
Currently, there is a notable absence of publicly available data specifically detailing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound. Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining how the compound reaches its target site, how long it remains there, and how it is eventually eliminated.
Future research should prioritize in vitro and in vivo studies to elucidate the ADME properties of this compound. For instance, studies on related compounds like n-butyl alcohol have shown that it can be absorbed through the skin, lungs, and gastrointestinal tract and is rapidly oxidized in the body. cir-safety.orgnih.gov Similar investigations are necessary for this compound to predict its behavior in humans.
Pharmacodynamics, on the other hand, focuses on what the drug does to the body. This involves identifying the molecular targets of this compound and characterizing the biochemical and physiological effects it produces. Without this information, its therapeutic potential and mechanism of action remain purely speculative.
Toxicity and Safety Assessments
A battery of toxicity assessments is required, including acute, sub-chronic, and chronic toxicity studies in relevant animal models. These studies help identify potential target organs for toxicity and establish a safe dosage range for further investigation. For example, studies on n-butyl alcohol have established its oral and dermal LD50 values in rats and rabbits, respectively, and have noted its potential for eye irritation. nih.govcir-safety.org Similar rigorous testing is essential for this compound. Genotoxicity and carcinogenicity studies are also critical to assess the compound's potential to cause genetic mutations or cancer.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound
The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the drug discovery and development landscape. nih.govpreprints.org These powerful computational tools can accelerate the process, reduce costs, and increase the success rate of identifying viable drug candidates. youtube.com
For a compound like this compound, where data is sparse, AI and ML could be particularly valuable. Predictive models can be employed to estimate its physicochemical properties, potential biological activities, and toxicity profile based on its chemical structure. Machine learning algorithms can analyze large datasets of known molecules to identify potential protein targets for this compound. researchgate.net
Furthermore, AI can be instrumental in lead optimization, suggesting chemical modifications to the this compound structure to enhance its desired properties while minimizing off-target effects. nih.gov While the application of AI in clinical development is still in its early stages, it holds promise for optimizing clinical trial design and patient selection in the future. nih.gov
Environmental Fate and Degradation Studies (Excluding basic properties)
The environmental impact of a chemical compound is a critical consideration, particularly for those that may be produced and used on a large scale. There is currently no specific information available regarding the environmental fate and degradation of this compound.
Conclusion
Summary of Key Research Findings
Direct research explicitly detailing the applications of N-butyl-4-fluorobenzenesulfonamide is nascent. However, the significance of the broader class of sulfonamides and the strategic incorporation of fluorine in medicinal chemistry provide a strong indication of its research utility.
The sulfonamide group (-SO₂NH-) is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. tsijournals.comnih.govresearchgate.net The nitrogen atom of the sulfonamide can be readily functionalized, allowing for the attachment of various molecular fragments. In the case of this compound, the butyl group provides a lipophilic handle that can influence the solubility and cell permeability of derivative compounds.
The fluorine atom on the phenyl ring is another key feature. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.
While specific studies on this compound are not abundant in the public domain, the closely related compound, 4-fluorobenzenesulfonamide (B1215347), has been utilized in the synthesis of:
Antimicrobial agents tsijournals.com
Potential anti-tumor compounds nih.gov
PI3K/mTOR dual inhibitors , which are investigated for cancer therapy. nih.gov
A derivative, 4-fluoro-N-(4-sulfamoylbenzyl) benzenesulfonamide (B165840) (4-FBS) , has been studied for its potential to modulate nicotine-induced behavioral sensitization, suggesting applications in neuroscience. nih.gov
These examples strongly suggest that this compound serves as a valuable starting material for creating novel compounds with a wide range of potential biological activities.
Significance of this compound in Academic Research
The primary significance of this compound in academic research lies in its role as a versatile synthetic intermediate. Its structure is amenable to a variety of chemical transformations, making it an attractive component for constructing libraries of new compounds for biological screening.
The most prominent application appears to be in the synthesis of PROTACs . nih.govsigmaaldrich.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. nih.govresearchgate.net this compound can be envisioned as a component of the "linker" region of a PROTAC, connecting the target-binding element to the E3 ligase-recruiting element. The butyl and fluorophenyl groups can be modified to optimize the physicochemical properties and degradation efficiency of the resulting PROTAC.
The development of novel PROTACs and other targeted protein degraders is a major focus of academic and industrial research, aiming to address diseases driven by proteins that are considered "undruggable" by traditional small molecule inhibitors.
Outlook for Future Research and Applications
The future of research involving this compound is intrinsically linked to the advancement of targeted protein degradation and medicinal chemistry. Several key areas of future investigation can be anticipated:
Development of Novel PROTACs: Researchers will likely continue to incorporate this compound and its derivatives into new PROTAC designs to target a wider range of disease-relevant proteins. The flexibility of the butyl group and the electronic properties of the fluorinated ring can be systematically varied to fine-tune the efficacy and selectivity of these degraders.
Exploration of Other Bioactive Molecules: Beyond PROTACs, this compound will likely be used to synthesize other classes of bioactive molecules. Its structural motifs are relevant for the development of enzyme inhibitors, receptor modulators, and other therapeutic agents.
Investigation of Structure-Activity Relationships (SAR): Systematic studies will be necessary to understand how modifications to the this compound scaffold affect the biological activity of its derivatives. This will involve the synthesis of analog libraries and their evaluation in various biological assays.
Elucidation of Mechanisms of Action: For any new bioactive compounds derived from this compound, detailed mechanistic studies will be crucial to understand how they exert their effects at the molecular and cellular levels.
Q & A
Basic: What are the optimal synthetic routes for N-butyl-4-fluorobenzenesulfonamide, and how can purity be ensured?
Answer:
The synthesis typically involves sulfonylation of 4-fluorobenzenesulfonyl chloride with n-butylamine under controlled conditions. Key steps include:
- Coupling Reaction : React 4-fluorobenzenesulfonyl chloride with n-butylamine in anhydrous dichloromethane at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Crude product is washed with dilute HCl to remove unreacted amine, followed by recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3).
- Characterization : Confirm structure via H NMR (δ 7.8–7.6 ppm, aromatic protons; δ 3.1 ppm, –SON–CH–) and FT-IR (1340 cm for S=O symmetric stretch) .
Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?
Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water 60:40, 1 mL/min) for purity assessment (retention time ~6.2 min) .
Advanced: How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Answer:
The 4-fluoro group activates the benzene ring toward NAS by stabilizing the transition state through resonance withdrawal. However, steric hindrance from the n-butyl group may reduce reactivity at the para position. To test this:
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of nitro group substitution) .
- Computational Analysis : DFT calculations (B3LYP/6-31G*) can map electrostatic potential surfaces to predict regioselectivity .
Advanced: What strategies are used to evaluate the compound’s potential as a carbonic anhydrase inhibitor?
Answer:
- Enzyme Assays :
- Fluorescence-Based Inhibition : Measure IC using dansylamide displacement assays with human carbonic anhydrase II .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters.
- Structural Analysis : Co-crystallize the compound with the enzyme and perform X-ray diffraction (resolution ≤2.0 Å) to identify binding interactions (e.g., sulfonamide-Zn coordination) .
Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?
Answer:
- Meta-Analysis : Compare datasets for variables such as assay conditions (pH, temperature) and cell lines. For example, contradictory IC values in cancer cell lines may arise from differences in membrane permeability .
- Reproducibility Checks : Validate key findings using orthogonal methods (e.g., SPR vs. ITC for binding studies).
- Structural Confirmation : Ensure compound integrity via H NMR and elemental analysis to rule out degradation .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).
- Waste Disposal : Collect in halogenated waste containers for incineration .
Advanced: How can computational modeling predict interactions between this compound and biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., carbonic anhydrase). Parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20 .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess complex stability and identify key residues (e.g., Thr199 in carbonic anhydrase) .
- QSAR : Develop models using descriptors like logP and polar surface area to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
